N-[4-[3-(2-Methoxyphenyl)piperazin-1-yl]propyl]-2,1,3-benzoxadiazole-5-carboxamide
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Overview
Description
N-[4-[3-(2-Methoxyphenyl)piperazin-1-yl]propyl]-2,1,3-benzoxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a benzoxadiazole moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-(2-Methoxyphenyl)piperazin-1-yl]propyl]-2,1,3-benzoxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-(2-methoxyphenyl)piperazine with appropriate reagents to form the desired piperazine derivative. This intermediate is then coupled with a benzoxadiazole derivative under specific conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as recrystallization, solvent extraction, and chromatographic purification are often employed to isolate and purify the final product. The use of catalysts and controlled reaction environments can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-[3-(2-Methoxyphenyl)piperazin-1-yl]propyl]-2,1,3-benzoxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-[3-(2-Methoxyphenyl)piperazin-1-yl]propyl]-2,1,3-benzoxadiazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[3-(2-Methoxyphenyl)piperazin-1-yl]propyl]-2,1,3-benzoxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-piperidine-2,6-dione: This compound shares a similar piperazine and methoxyphenyl structure but differs in its overall framework and applications.
Urapidil: Another compound with a methoxyphenylpiperazine moiety, used primarily as an antihypertensive agent.
Uniqueness
N-[4-[3-(2-Methoxyphenyl)piperazin-1-yl]propyl]-2,1,3-benzoxadiazole-5-carboxamide stands out due to its benzoxadiazole moiety, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C21H25N5O3 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2,1,3-benzoxadiazole-5-carboxamide |
InChI |
InChI=1S/C21H25N5O3/c1-28-20-6-3-2-5-19(20)26-13-11-25(12-14-26)10-4-9-22-21(27)16-7-8-17-18(15-16)24-29-23-17/h2-3,5-8,15H,4,9-14H2,1H3,(H,22,27) |
InChI Key |
XKKQDWMQMVRHDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCNC(=O)C3=CC4=NON=C4C=C3 |
Origin of Product |
United States |
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